3-[3-(4-Fluorophenoxy)phenyl]-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one
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Overview
Description
3-[3-(4-Fluorophenoxy)phenyl]-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one is a complex organic compound characterized by the presence of fluorinated phenyl and azetidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Fluorophenoxy)phenyl]-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with a suitable halogenated benzene derivative under basic conditions to form the 4-fluorophenoxyphenyl intermediate.
Azetidinylation: The intermediate is then reacted with azetidine in the presence of a base to introduce the azetidinyl group.
Final Coupling: The final step involves coupling the azetidinyl intermediate with 2,2,2-trifluoroethanol under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Fluorophenoxy)phenyl]-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new fluorinated derivatives.
Scientific Research Applications
3-[3-(4-Fluorophenoxy)phenyl]-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-[3-(4-Fluorophenoxy)phenyl]-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(4-Fluorophenoxy)phenyl)-1-phenyl-1H-pyrazole
- 1-(4-(4-Fluorophenoxy)phenyl)thiourea
- 4-(4-Fluorophenoxy)phenyl)methanol
Uniqueness
3-[3-(4-Fluorophenoxy)phenyl]-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one is unique due to the presence of both fluorinated phenyl and azetidinyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F4NO3/c21-15-5-7-16(8-6-15)28-17-3-1-2-14(10-17)4-9-19(26)25-11-18(12-25)27-13-20(22,23)24/h1-3,5-8,10,18H,4,9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRSTBJJWUBBJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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